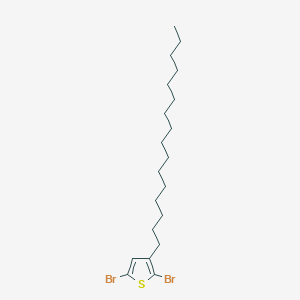

2,5-Dibromo-3-hexadecylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLOMHRWQCLPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Conjugated Polymers in Organic Electronics

Conjugated polymers represent a class of organic materials that combine the processing advantages of polymers with the electronic properties of semiconductors. rsc.org This unique combination has propelled them to the forefront of organic electronics research. researchgate.net Unlike their inorganic counterparts, conjugated polymers are lightweight, flexible, and can be solution-processed, which significantly reduces manufacturing costs. nih.gov Their properties can be fine-tuned through chemical modification, allowing for the creation of materials with tailored electronic and optical characteristics. rsc.org

The interplay between ionic and electronic conduction in conjugated polymers makes them highly effective transducers in bioelectronic devices, where they can translate ionic signals into electronic readouts and vice versa. acs.org This has opened up new possibilities for applications in healthcare, such as biosensors and neural interfaces. acs.orgnih.gov

Contextualizing Poly 3 Alkylthiophenes Within Semiconducting Polymer Science

Among the various classes of conjugated polymers, poly(3-alkylthiophenes) (P3ATs) have emerged as a particularly important and widely studied group. bohrium.comazregents.edu The introduction of alkyl side chains onto the thiophene (B33073) backbone enhances the solubility of these polymers, making them compatible with solution-based processing techniques. nih.gov The length and nature of these alkyl side chains have a profound impact on the polymer's morphology, crystallinity, and ultimately, its electronic performance. bohrium.comazregents.edu

Poly(3-hexylthiophene) (P3HT), a prominent member of the P3AT family, is often considered a benchmark material in organic electronics due to its well-balanced properties, including good charge carrier mobility and broad visible light absorption. nih.gov The functionality and usability of P3ATs are critically dependent on the adhesive and interfacial properties of their solid films, as these materials serve both active and structural roles in electronic devices. azregents.edu

Research Trajectories of 2,5 Dibromo 3 Hexadecylthiophene As a Monomer Precursor

Precursor Synthesis Pathways to Alkylated Thiophenes

The journey to this compound begins with the synthesis of its precursor, 3-hexadecylthiophene (B52687). A common and effective method for preparing 3-alkylthiophenes is the Kumada coupling reaction. acs.org This involves the cross-coupling of a Grignard reagent, in this case, hexadecylmagnesium bromide, with a brominated thiophene, typically 3-bromothiophene, in the presence of a nickel catalyst. The yields for this type of reaction are generally good, ranging from 60% to 85%, and the purity of the resulting 3-alkylthiophene is typically high, often exceeding 99% after purification by distillation. acs.org

Another approach involves the direct alkylation of thiophene. However, this method can lead to a mixture of isomers and poly-alkylated products, making the isolation of the desired 3-hexadecylthiophene more challenging. Therefore, cross-coupling methods like the Kumada synthesis are often preferred for their higher regioselectivity.

Regioselective Bromination Strategies

Once 3-hexadecylthiophene is obtained, the next critical step is the regioselective bromination at the 2 and 5 positions of the thiophene ring. This dibromination is crucial for the subsequent polymerization process, as the bromine atoms serve as leaving groups for the formation of the polymer chain.

The most widely used reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a solvent mixture, such as chloroform (B151607) and acetic acid (1:1), and results in the desired 2,5-dibromo-3-alkylthiophene in high yields, often ranging from 80% to 95%. acs.org The purity of the product after distillation is also very high, generally greater than 99%. acs.org An alternative method utilizes a 48% solution of hydrobromic acid and a 34% hydrogen peroxide solution, which has been shown to produce 2,5-dibromo-3-hexylthiophene with a purity of 96.9% and a yield of 97%. chemicalbook.com

Optimization of Reaction Conditions for Dibromination

The optimization of the dibromination reaction is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Using 2.2 equivalents of NBS in a 1:1 mixture of chloroform and acetic acid has been demonstrated to be an effective condition for the dibromination of 3-alkylthiophenes. acs.org The reaction is typically performed at room temperature, although cooling to lower temperatures, such as -5 °C, can be employed, especially when using stronger brominating agents like hydrobromic acid and hydrogen peroxide, to control the exothermicity of the reaction. chemicalbook.comnewcastle.edu.au The reaction time can vary from a few hours to overnight, with gradual warming to room temperature often employed to ensure the reaction goes to completion. chemicalbook.com

Table 1: Optimization of Dibromination Reaction

| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform:Acetic Acid (1:1) | Room Temperature | 80-95 | >99 | acs.org |

| Hydrobromic Acid/Hydrogen Peroxide | - | -5 °C to 20 °C | 97 | 96.9 | chemicalbook.com |

Kinetic and Mechanistic Studies of Bromination Reactions

Kinetic studies on the bromination of 3-alkylthiophenes with NBS in dimethylformamide have revealed that both the initial monobromination and the subsequent dibromination are first-order reactions. newcastle.edu.au A proposed mechanism suggests that NBS acts as an electrophile, first attacking the more reactive 2-position of the 3-alkylthiophene, followed by a second attack at the 5-position. newcastle.edu.au This contradicts earlier theories that NBS primarily acts as a source of molecular bromine (Br₂), which would then be the active brominating agent. newcastle.edu.au

The activation energies (Ea), frequency factors (A), and rate constants (k) for both the monobromination of 3-hexylthiophene and the monobromination of 2-bromo-3-hexylthiophene (B1249596) have been determined, providing valuable data for predicting reaction times at different temperatures. newcastle.edu.au

Advanced Synthetic Techniques: Flow Chemistry Approaches for Monomer Production

In recent years, flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and reproducibility. mdpi.com The synthesis of 2,5-dibromo-3-hexylthiophene has been successfully adapted to a low-pressure flow reactor system. newcastle.edu.au

In this approach, a solution of 3-hexylthiophene and N-bromosuccinimide in dimethylformamide is continuously passed through a reaction coil. newcastle.edu.au This method has demonstrated the ability to produce 2,5-dibromo-3-hexylthiophene in quantitative yield and with 100% purity. newcastle.edu.au A significant advantage of the flow synthesis is the dramatically increased space-time yield, which has been shown to be at least 1356 times greater than that of conventional batch chemistry. newcastle.edu.au The efficient heat transfer in flow reactors also allows for better control of the exothermic bromination reaction, enhancing the safety of the process. newcastle.edu.au

Regioregular Polymerization Strategies

The arrangement of the hexadecyl side chains along the polythiophene backbone, known as regioregularity, is a crucial determinant of the polymer's ability to self-assemble and conduct charge. Head-to-tail (HT) coupling of the monomer units leads to a more planar polymer backbone, enhancing π-orbital overlap and facilitating charge transport. cmu.edu In contrast, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the backbone to twist and disrupting conjugation. cmu.edu Consequently, various polymerization techniques have been developed to maximize the percentage of HT linkages.

Kumada Catalyst-Transfer Polycondensation (KCTP) and Grignard Metathesis (GRIM) Polymerization

Kumada Catalyst-Transfer Polycondensation (KCTP) represents a significant advancement in the synthesis of well-defined conjugated polymers. nih.gov A prominent example of KCTP is the Grignard Metathesis (GRIM) polymerization, a powerful method for producing regioregular poly(3-alkylthiophenes). tdl.orgrsc.org This technique is noted for its simplicity, efficiency, and scalability, making it suitable for industrial applications. researchgate.net

The GRIM process commences with the treatment of this compound with a Grignard reagent, such as an alkyl magnesium halide (e.g., CH₃MgCl), which results in a magnesium-halogen exchange. researchgate.netcmu.edu This step, known as Grignard Metathesis, forms a mixture of regioisomeric organomagnesium intermediates. cmu.edu The subsequent addition of a nickel catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates polymerization. tdl.orgcmu.edu Notably, the catalyst selectively incorporates the less sterically hindered regioisomer into the growing polymer chain, leading to a high degree of head-to-tail coupling. cmu.edu

A key feature of GRIM polymerization is its chain-growth, "living" character. core.ac.uktcu.edu This allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio, and enables the synthesis of polymers with narrow molecular weight distributions. core.ac.uk Furthermore, the living nature of the polymerization facilitates the creation of block copolymers through sequential monomer addition. core.ac.uknih.gov

Table 1: Key Features of GRIM Polymerization

| Feature | Description |

|---|---|

| Monomer | This compound |

| Reagent | Grignard Reagent (e.g., t-butyl magnesium chloride) |

| Catalyst | Nickel complexes (e.g., Ni(dppp)Cl₂) |

| Mechanism | Chain-growth catalyst-transfer polycondensation nih.govcore.ac.uk |

| Advantages | High regioregularity, controlled molecular weight, narrow polydispersity, scalable, room temperature reaction tdl.orgresearchgate.netcore.ac.uk |

Rieke Method

The Rieke method provides an alternative route to high-regioregularity poly(3-alkylthiophenes). This technique involves the use of highly reactive "Rieke zinc" (Zn*). The process starts with the reaction of this compound with Rieke zinc, which undergoes a selective oxidative addition to form an organozinc intermediate. cmu.edu

This organozinc derivative is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂, to yield regioregular poly(3-hexadecylthiophene). tdl.org Like the McCullough method, an early approach to regioregular polythiophenes, the Rieke method often requires cryogenic temperatures to achieve high regioselectivity. tdl.orgresearchgate.net

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods. rsc.org This is because DArP proceeds via a C-H activation pathway, which circumvents the need to pre-functionalize the monomer with organometallic reagents like organostannanes or organoborons. rsc.org

In the context of producing poly(3-hexadecylthiophene), DArP would involve the direct coupling of C-H bonds on the thiophene ring, catalyzed by a palladium complex. While traditional DArP requires halogenated monomers, newer oxidative DArP (Oxi-DArP) methods can even polymerize non-halogenated thiophenes. rsc.org For ester-functionalized thiophenes, Oxi-DArP has been shown to produce high molecular weight polymers with good regioregularity (around 85%) through the use of a phosphine (B1218219) ligand which is thought to act as a directing group. rsc.org

Palladium-Catalyzed Cross-Coupling Polymerizations (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille polymerizations, are versatile and widely used methods for synthesizing conjugated polymers. rsc.orgcapes.gov.br

The Suzuki polymerization involves the coupling of an organoboron compound with an organohalide. For the synthesis of poly(3-hexadecylthiophene), this would typically involve the reaction of a diborylated 3-hexadecylthiophene monomer with a dihalo-3-hexadecylthiophene monomer, or the self-condensation of a monomer bearing both a boron and a halide functionality. These reactions are catalyzed by a palladium complex, often in the presence of a phosphine ligand and a base. nih.govnih.govmdpi.com

The Stille polymerization utilizes the coupling of an organotin compound with an organohalide, again catalyzed by a palladium complex. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback of this method.

In contrast to the chain-growth mechanism of GRIM polymerization, palladium-catalyzed polymerizations like Suzuki and Stille typically proceed via a step-growth mechanism. tcu.edu This can result in polymers with a broader molecular weight distribution and less control over the polymer architecture. Furthermore, palladium-mediated polymerizations have been shown to produce poly(3-hexylthiophene) with lower regioregularity (less than 80% head-to-tail couplings) compared to nickel-catalyzed methods. tcu.edu

Precision Polymer Architecture Control

Achieving High Regioregularity and its Impact on Electronic Properties

High regioregularity, specifically a high percentage of head-to-tail (HT) couplings, is arguably the most critical factor influencing the electronic properties of poly(3-alkylthiophenes). cmu.edursc.org A regioregular structure allows the polymer chains to adopt a planar conformation, which promotes effective π-π stacking and the formation of crystalline domains in the solid state. cmu.edu This ordered structure is essential for efficient charge transport.

The degree of regioregularity has a profound impact on several key electronic properties:

Enhanced Charge Carrier Mobility: The ordered packing of regioregular chains creates pathways for charge carriers to move more easily through the material. Studies have shown that increasing the regioregularity of poly(3-hexylthiophene) from 93% to 100% can improve the electron mobility by three orders of magnitude. chemrxiv.org

Reduced Bandgap: The increased planarity and conjugation length in regioregular polymers lead to a smaller energy bandgap. rsc.org This results in a red-shift in the polymer's absorption spectrum, allowing it to absorb a broader range of light, which is particularly beneficial for photovoltaic applications.

Improved Electrical Conductivity: The enhanced charge transport in highly regioregular polymers translates directly to higher electrical conductivity.

Increased Stability: Higher regioregularity has also been linked to improved stability of the polymer during repeated charge-discharge cycles in electrochemical applications. researchgate.net

The importance of regioregularity is underscored by the fact that even small amounts of regio-defects can significantly disrupt the polymer's ability to self-assemble and can act as traps for charge carriers, thereby limiting device performance. chemrxiv.org Therefore, the choice of polymerization strategy is critical in dictating the final properties of the poly(3-hexadecylthiophene) and its suitability for various electronic applications.

Table 2: Effect of Regioregularity on Poly(3-alkylthiophene) Properties

| Property | Low Regioregularity | High Regioregularity |

|---|---|---|

| Chain Conformation | Twisted, non-planar cmu.edu | Planar cmu.edu |

| Solid-State Packing | Amorphous, disordered | Crystalline, ordered π-stacking cmu.edu |

| Electronic Bandgap | Larger rsc.org | Smaller rsc.org |

| Charge Carrier Mobility | Low chemrxiv.org | High chemrxiv.org |

| Electrical Conductivity | Low | High cmu.edu |

Molecular Weight Distribution Management in Polymerization

The controlled polymerization of this compound into poly(3-hexadecylthiophene) (P3HT) allows for precise management of the polymer's molecular weight and molecular weight distribution, often quantified by the polydispersity index (PDI). A key method for achieving this control is through catalyst-transfer polycondensation techniques, such as Grignard Metathesis (GRIM) polymerization. beilstein-journals.orgnih.gov This quasi-living polymerization process enables the synthesis of P3HT with predictable number-average molecular weights (Mn) and narrow PDIs, typically between 1.2 and 1.5. researchgate.net

In GRIM polymerization, the molecular weight of the resulting P3HT can be effectively controlled by adjusting the molar ratio of the monomer, this compound, to the nickel catalyst, commonly a Ni(II) complex like Ni(dppp)Cl₂. beilstein-journals.orgnih.gov A higher monomer-to-catalyst ratio generally leads to the formation of higher molecular weight polymers. nih.govresearchgate.net This relationship allows for the targeted synthesis of P3HT with specific chain lengths, which is crucial for optimizing its electronic and physical properties for various applications. nih.gov For instance, studies have shown that the photovoltaic performance of P3HT-based solar cells is dependent on the polymer's molecular weight. nih.govcambridge.org

The living nature of the GRIM polymerization is central to managing the molecular weight distribution. rsc.org The catalyst remains associated with the growing polymer chain, which helps to suppress termination and chain-transfer reactions that would otherwise broaden the PDI. rsc.org This controlled mechanism ensures that polymer chains grow at a similar rate, resulting in a more uniform collection of polymer molecules. The use of specific initiators, such as aryl-nickel complexes, can further enhance control and lead to polymers with low defect levels and well-defined end-groups. beilstein-journals.orgresearchgate.net

The table below presents data from a study on the controlled synthesis of poly(3-alkylthiophene)s, demonstrating the relationship between the monomer-to-catalyst ratio and the resulting molecular weight and PDI.

End-Group Functionalization through Polymerization Strategies

The controlled nature of polymerization methods like GRIM allows for the precise introduction of functional groups at the ends of the poly(3-hexadecylthiophene) chains. cmu.edutdl.org This end-group functionalization is a powerful tool for tailoring the polymer's properties and enabling its use in more advanced applications, such as the creation of hybrid nanomaterials and block copolymers. researchgate.net

One common strategy for end-group functionalization involves quenching the living polymerization with a specific reagent. cmu.edu For example, after the polymerization of this compound is complete, the still-active nickel-terminated polymer chains can react with a Grignard reagent carrying a desired functional group. cmu.edu This method has been successfully used to introduce a variety of end-groups, including vinyl and allyl groups. cmu.educmu.edu The introduction of these reactive handles opens up possibilities for post-polymerization modifications. researchgate.net

Another approach to end-group functionalization is the use of functionalized initiators. scispace.com In this method, a nickel catalyst bearing a specific functional group is used to initiate the polymerization. scispace.com As the polymer chain grows from this functionalized initiator, the desired group is incorporated at the α-chain end. scispace.com This strategy has been employed to introduce functionalities such as phosphonic esters, pyridyl groups, thiols, and phenols. scispace.com

The choice of functionalization strategy can influence the final polymer architecture. For instance, quenching reactions can sometimes lead to a mixture of monofunctional and difunctional polymers, while the use of a functionalized initiator can produce exclusively monofunctional polymers. scispace.comacs.org The ability to control the end-group composition is critical for applications where specific interactions or subsequent reactions are desired, such as in the development of sensors or for grafting polymers onto surfaces. researchgate.netresearchgate.net

The following table summarizes different functional end-groups that have been introduced onto P3HT and the methods used.

Synthesis of Block Copolymers and Advanced Polymer Architectures

Alternatively, sequential monomer addition in a living polymerization system can be used to create all-conjugated block copolymers. rsc.orgcore.ac.uk In this technique, after the polymerization of the first monomer (e.g., this compound) is complete, a second thiophene-based monomer is introduced to the reaction mixture. The living polymer chains then continue to grow, incorporating the second monomer to form a block copolymer. core.ac.uk This method allows for the synthesis of well-defined block copolymers with low polydispersity. rsc.org

The synthesis of more complex architectures, such as star-shaped or graft copolymers, is also possible through these controlled polymerization techniques. tdl.org These advanced polymer architectures offer further opportunities to control the morphology and properties of the resulting materials, with potential applications in areas such as organic photovoltaics and nanoelectronics. tdl.orgmdpi.com

The table below provides examples of block copolymers synthesized using P3HT derived from this compound.

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the chemical compound Poly(3-hexadecylthiophene) (P3HDT) and its precursor, this compound, is not sufficiently available in the public domain to fully address the detailed outline provided. The majority of published research focuses on poly(3-alkylthiophene)s with shorter side chains, most notably poly(3-hexylthiophene) (P3HT).

While general trends on the influence of alkyl side-chain length on the polymer's properties can be inferred from comparative studies, providing a thorough, informative, and scientifically accurate article that strictly adheres to the specified outline for P3HDT is not possible without specific experimental data for each subsection. Key quantitative data and detailed research findings on the lamellar stacking, directed assembly, nanostructure formation, and specific X-ray scattering analysis for Poly(3-hexadecylthiophene) are not present in the available search results.

Therefore, this request cannot be fulfilled to the required standard of scientific accuracy and detail.

Advanced Characterization of Poly 3 Hexadecylthiophene Microstructure and Assembly

Morphological and Structural Analysis Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Elucidation

The morphology of P3HT films is highly dependent on processing conditions, including the solvent used, annealing temperatures, and deposition methods. mdpi.com For instance, AFM studies have revealed that the surface roughness and domain size in P3HT films can be significantly altered by blending it with other polymers like polystyrene (PS). researchgate.net In P3HT:PS blends, the film morphology and the interface with other materials play a crucial role in the performance of devices like gas sensors. researchgate.net

High-resolution AFM can even probe the arrangement of P3HT chains on surfaces like graphite, revealing an interchain distance of approximately 16.7 ± 0.7 Å and a spacing of 7.7 ± 0.2 Å along different crystallographic axes. osti.gov This level of detail is crucial for understanding how the polymer packs and crystallizes, which directly impacts its charge transport properties. osti.govresearchgate.net The formation of self-organized, ordered structures, which can be influenced by the film growth rate, leads to higher crystallinity in P3HT. uobasrah.edu.iq

AFM has also been instrumental in studying the effects of blending P3HT with fullerene derivatives like rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM) in bulk heterojunction solar cells. mdpi.com The phase images from AFM can reveal the microphase separation and the distribution of the donor (P3HT) and acceptor (PCBM) materials, which is critical for efficient charge separation and transport. mdpi.comresearchgate.net

| AFM Parameter | P3HT Film | Reference |

| Surface Roughness (R.M.S) | 4.37 nm | uobasrah.edu.iq |

| Mean Roughness (Ra) | 4.12 nm | uobasrah.edu.iq |

| Maximum Height (Rmax) | 35.8 nm | uobasrah.edu.iq |

| Interchain Distance (on graphite) | 16.7 ± 0.7 Å | osti.gov |

| Spacing along c-axis (on graphite) | 7.7 ± 0.2 Å | osti.gov |

Transmission Electron Microscopy (TEM) for Microphase Separation and Nanocomposites

Transmission Electron Microscopy (TEM) offers complementary information to AFM by providing insights into the internal bulk morphology of P3HT films and nanocomposites. Cryo-TEM, in particular, has been used to visualize P3HT assemblies in vitrified organic solvents at nanometer resolution, revealing a three-dimensional lamellar structure formed by the stacking of conjugated polymer backbones. nih.gov

In the context of P3HT-based nanocomposites, TEM is invaluable for observing the dispersion and interaction of nanoparticles within the polymer matrix. For instance, in P3HT:nonfullerene acceptor blends, TEM images can show the size and distribution of the acceptor domains within the P3HT matrix. researchgate.net This is crucial for understanding the charge generation and recombination processes in organic solar cells.

Furthermore, TEM studies on P3HT blends with elastomeric block copolymers like polystyrene-block-polyisoprene-block-polystyrene (PS-PI-PS) have shown that the loading of P3HT can significantly distort the matrix structure. rsc.org This highlights the importance of understanding the morphology at the nanoscale to control the mechanical and electrical properties of such composite materials.

| TEM Observation | P3HT System | Key Finding | Reference |

| Nanofiber Structure | P3HT assemblies in organic solvents | 3D lamellar structure from stacked backbones | nih.gov |

| Domain Size | P3HT:Nonfullerene Acceptor Blends | Visualization of acceptor domain size and distribution | researchgate.net |

| Matrix Distortion | P3HT/PS-PI-PS Blends | Significant distortion of the elastomer matrix at high P3HT loading | rsc.org |

Spectroscopic Probes of Conformation and Aggregation (e.g., UV-Vis absorption, Raman spectroscopy, Photoluminescence (PL))

Spectroscopic techniques are indispensable for probing the electronic structure, conformation, and aggregation of P3HT chains in both solution and solid-state.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of P3HT is highly sensitive to the conformation of the polymer backbone. In a good solvent, P3HT chains adopt a coiled conformation, resulting in a single broad absorption band. kuleuven.be Upon aggregation, which can be induced by using a poor solvent or by cooling, the chains become more planar, leading to a red-shift in the absorption spectrum and the appearance of vibronic shoulders. kuleuven.bepsu.eduresearchgate.net The ratio of the intensities of these vibronic peaks (e.g., the 0-0 to 0-1 transition) can be used to quantify the degree of intrachain order and aggregation. researchgate.netnih.gov

The absorption spectrum of P3HT films typically shows a main absorption peak and a shoulder at longer wavelengths, which is attributed to interchain absorption from highly ordered domains. nih.gov The position of the maximum absorption wavelength can vary depending on the amount of aggregation and the presence of other materials in a blend. psu.edu For instance, in P3HT:PCBM blends, the peak absorption wavelength can shift depending on the concentration of PCBM. psu.edu

Raman Spectroscopy: Raman spectroscopy is a powerful tool for investigating the vibrational modes of the P3HT backbone, which are sensitive to the polymer's conformation and crystallinity. uobasrah.edu.iqnih.gov The two main Raman peaks for P3HT are typically observed around 1380 cm⁻¹ (C-C stretching) and 1450 cm⁻¹ (C=C symmetric stretching). uobasrah.edu.iqnih.gov The positions and widths of these peaks are sensitive to the π-electron delocalization and conjugation length of the P3HT molecules. uobasrah.edu.iq Time-resolved Raman spectroscopy has been used to study the dynamics of polaron pair formation and exciton (B1674681) conformational changes in P3HT aggregates. nih.govresearchgate.net

Photoluminescence (PL) Spectroscopy: The photoluminescence (PL) spectrum of P3HT provides information about the excited state properties and the extent of aggregation. In solution, well-solvated P3HT chains exhibit a relatively high PL quantum yield. researchgate.net Upon aggregation, the PL is often quenched due to the formation of non-radiative decay pathways. mdpi.com The PL spectrum of P3HT films typically shows an emission peak that can be red-shifted compared to the solution spectrum, indicating the presence of aggregated species. uobasrah.edu.iq Anisotropic PL measurements can provide information about the orientation of the polymer chains in films. mdpi.com

| Spectroscopic Technique | Key P3HT Feature Probed | Typical Observation | Reference |

| UV-Vis Absorption | Aggregation and Conjugation Length | Red-shift and appearance of vibronic shoulders upon aggregation | kuleuven.bepsu.eduresearchgate.net |

| Raman Spectroscopy | Backbone Conformation and Crystallinity | Main peaks around 1380 cm⁻¹ and 1450 cm⁻¹ sensitive to conjugation | uobasrah.edu.iqnih.gov |

| Photoluminescence (PL) | Excited State Properties and Aggregation | PL quenching and red-shift upon aggregation | researchgate.netmdpi.com |

Computational and Theoretical Modeling of Poly 3 Hexadecylthiophene Systems

Electronic Structure and Band Theory Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of conjugated polymers like P3HT. researchgate.net DFT calculations can determine the ground-state electron density and are used to compute the electronic structure of materials, ranging from molecules to solids. researchgate.net These calculations have been instrumental in understanding the electronic properties of P3HT, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. researchgate.net The electronic band structure of P3HT has been successfully obtained using DFT, providing a foundational understanding of its semiconducting nature. researchgate.net Furthermore, DFT has been employed to develop accurate force fields for molecular dynamics simulations of P3HT, which are essential for modeling its morphology and thermal properties. researchgate.net

The electronic properties along a single P3HT chain are dictated by the conjugation of π-orbitals along the polymer backbone. The degree of conjugation directly influences the HOMO and LUMO energy levels and the band gap of the material. The planarity of the thiophene (B33073) rings in the backbone is crucial for effective π-orbital overlap and, consequently, for efficient intra-chain charge transport. Any disruption in this planarity, such as twists or bends in the polymer chain, can lead to localization of the electronic states and a decrease in charge carrier mobility.

Theoretical studies using DFT can elucidate the nature of these conjugation pathways by mapping the electron density of the frontier molecular orbitals. These calculations reveal how the hexadecyl side chains can influence the conformation of the backbone and, in turn, its electronic properties.

In the solid state, interactions between adjacent P3HT chains play a critical role in determining the bulk electronic and charge transport properties. These inter-chain interactions are primarily governed by the π-π stacking of the thiophene rings. The arrangement of the polymer chains, whether in a more ordered crystalline or a disordered amorphous phase, significantly impacts the degree of orbital overlap between chains.

The torsional angle, which describes the rotation between adjacent thiophene rings along the polymer backbone, is a critical parameter that directly affects the electronic structure of P3HT. A planar conformation (torsional angle of 0°) maximizes π-orbital overlap, leading to a smaller band gap and higher charge carrier mobility. Conversely, a twisted conformation increases the band gap and hinders charge transport.

DFT calculations have been used to map the potential energy surface as a function of the torsional angle, providing insights into the energetically favorable conformations of the P3HT backbone. researchgate.net These studies show that the steric hindrance from the hexadecyl side chains influences the preferred torsional angles. In crystalline P3HT, the backbones are often found to be nearly planar, while in amorphous regions, a wider distribution of torsional angles is expected. researchgate.net

Table 1: Calculated Properties of P3HT from Theoretical Models

| Property | Calculated Value | Method | Reference |

| Mass Density (crystalline, infinite chains) | 1.05 g/cm³ | Molecular Dynamics (MD) with improved force field | researchgate.net |

| Melting Temperature (crystalline) | 490 K | Molecular Dynamics (MD) | researchgate.net |

| Glass Transition Temperature (amorphous 20-mers) | 300 K | Molecular Dynamics (MD) | researchgate.net |

| Surface Tension (300 K) | 32 mN/m | Molecular Dynamics (MD) | researchgate.net |

Charge Transport Mechanisms and Mobility Simulation

The movement of charge carriers through P3HT is a complex process that is highly dependent on the material's morphology. rsc.org Computational models are essential for simulating these charge transport mechanisms and predicting charge carrier mobility. These simulations often employ multiscale modeling approaches, combining quantum mechanical calculations with larger-scale kinetic Monte Carlo or molecular dynamics simulations. nih.gov

The charge transport in P3HT is generally described by hopping between localized states. The nature of this hopping process differs between the ordered crystalline domains and the disordered amorphous regions of the polymer.

In the amorphous regions of P3HT, where there is significant energetic and positional disorder, charge transport is often described by the Variable Range Hopping (VRH) model. wikipedia.orgarxiv.org In this model, charge carriers hop between localized states that are spatially and energetically separated. At low temperatures, carriers will not necessarily hop to the nearest neighboring site but may hop to a more distant site if the energy barrier is lower. arxiv.org

The conductivity in the VRH model typically follows a characteristic temperature dependence, which has been observed in disordered semiconducting polymers. The model can be refined to account for the specific density of states and the dimensionality of the system. wikipedia.org The presence of a Coulomb gap, which is a depletion in the density of states near the Fermi level due to electron-electron interactions, can also be incorporated into the VRH model, leading to the Efros-Shklovskii VRH model. wikipedia.org

In the crystalline domains of P3HT, the polymer chains are more ordered, leading to a different charge transport regime. rsc.org While charge transport is still based on hopping, the higher degree of order results in a more defined set of hopping sites with potentially lower energetic barriers compared to the amorphous regions. The improved π-π stacking in these ordered domains facilitates inter-chain hopping, which is often the rate-limiting step for charge transport in P3HT.

Table 2: Experimentally Determined Charge Transport Parameters for P3HT Systems

| System | Parameter | Value | Measurement Technique | Reference |

| RR-P3HT:PCBM (annealed) | Hole Mobility | up to 2 x 10⁻⁴ cm²/Vs | Photovoltaic device characterization | nih.gov |

| Au/P3HT/Graphene | Out-of-plane Hole Mobility | ≈ 2.8 x 10⁻⁴ cm²/Vs | Space-charge limited current model | acs.org |

| Au/P3HT/Graphene | Charge Carrier Density | ≈ 1.16 x 10¹⁵ cm⁻³ | Space-charge limited current model | acs.org |

Nonequilibrium Green's Function (NEGF) Formalism for Molecular Devices

The Nonequilibrium Green's Function (NEGF) formalism serves as a powerful theoretical framework for understanding quantum transport in molecular electronic devices, such as those based on poly(3-hexylthiophene) (P3HT). tuwien.ac.atucsb.edu This method provides a microscopic, quantum-mechanical description of open systems where a central device region is connected to external electrodes (reservoirs). tuwien.ac.atarxiv.org The NEGF method is particularly adept at handling dissipative transport, which is crucial for accurately modeling the behavior of real-world molecular devices. tuwien.ac.at

The core of the NEGF formalism lies in the calculation of Green's functions, which describe the propagation of electrons through the device. researchgate.net The equations of motion for these Green's functions incorporate self-energies that account for the interaction between the central P3HT molecular system and the macroscopic contacts. tuwien.ac.atresearchgate.net This approach allows for the calculation of key transport properties, such as the transmission spectrum, current-voltage characteristics, and charge density within the device under non-equilibrium conditions (i.e., when a bias voltage is applied). ucsb.eduquantumatk.com

Influence of Crystal Orientation and Grain Boundaries on Charge Transport

In semi-crystalline polymers like P3HT, the arrangement of crystalline domains and the interfaces between them, known as grain boundaries, are critical determinants of charge transport efficiency. stanford.eduheeneygroup.com The charge carrier mobility in P3HT is highly anisotropic, meaning it differs depending on the direction of measurement relative to the polymer chain orientation. heeneygroup.comprinceton.edu

Crystal Orientation: Charge transport is generally more efficient along the π-π stacking direction and along the polymer backbone compared to transport between chains separated by the insulating alkyl side chains. nih.govacs.org In thin films, P3HT chains can adopt different orientations relative to the substrate, commonly referred to as "edge-on" or "face-on". stanford.edu In the edge-on orientation, the π-π stacking direction is in the plane of the substrate, which is generally favorable for in-plane charge transport in devices like field-effect transistors. stanford.edu The alignment of polymer backbones, which can be induced by techniques like directional crystallization, has been shown to significantly enhance charge mobility. researchgate.netresearchgate.net

Grain Boundaries: Grain boundaries are interfaces between crystalline regions with different orientations and often contain disordered or amorphous polymer segments. mdpi.com These boundaries act as significant obstacles to charge transport, creating energy barriers that carriers must overcome. researchgate.netresearchgate.net The trapping of charge carriers at these boundaries is a primary limiting factor for device performance. researchgate.netmdpi.com The impact of a grain boundary depends on the relative orientation of the crystallites it separates. "Low-angle" grain boundaries, which separate grains with a small orientation mismatch, may present a smaller barrier to charge transport. stanford.edu It has been proposed that "tie-chains," which are polymer chains that bridge two adjacent crystalline domains, are essential for efficient inter-grain charge transport. nih.govresearchgate.net Therefore, optimizing the microstructure to not only increase crystallinity but also to control the placement and nature of grain boundaries is a key strategy for improving the performance of P3HT-based electronic devices. stanford.edu Studies on directionally crystallized P3HT films have quantitatively shown that transport across grain boundaries is easier when it occurs parallel to the polymer backbone, highlighting the importance of bridging molecules. stanford.eduheeneygroup.com

| Microstructural Feature | Influence on Charge Transport | Key Findings from Research |

|---|---|---|

| Crystal Orientation (Edge-on vs. Face-on) | Affects in-plane vs. out-of-plane mobility. Edge-on is typically better for in-plane transport in transistors. | Edge-on orientation facilitates π-π stacking parallel to the substrate, enhancing lateral charge carrier movement. stanford.edu |

| Polymer Backbone Alignment | Aligned backbones create continuous pathways for charge carriers, significantly increasing mobility. | Directional crystallization techniques can produce highly aligned films with anisotropic, enhanced mobility. researchgate.netresearchgate.net |

| Grain Boundaries | Act as barriers and trapping sites for charge carriers, generally reducing overall mobility. | Energy barriers at grain boundaries limit transport, which often occurs via thermionic emission over the barrier. mdpi.com |

| Tie-Chains | Bridge adjacent crystallites, providing crucial pathways for efficient charge transport across grain boundaries. | The presence of tie-chains is critical for mitigating charge trapping and improving connectivity between crystalline domains. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Packing and Self-Assembly

Molecular Dynamics (MD) simulations are a vital computational tool for investigating the complex processes of polymer packing and self-assembly at the atomic level. nih.govnih.gov For P3HT, MD simulations provide insights into how individual polymer chains interact and organize to form the larger-scale structures that dictate the material's electronic and physical properties. mdpi.comacs.org These simulations model the system's evolution over time by numerically solving Newton's equations of motion for each atom, where the forces between atoms are calculated using a potential energy function known as a force field. github.io

By simulating P3HT under various conditions (e.g., in solution, during film formation, or in the bulk amorphous or crystalline phase), researchers can observe the spontaneous formation of ordered structures. arxiv.orgrsc.org This is crucial for understanding crystallization-driven self-assembly, where P3HT chains aggregate from a solution to form nanostructures like nanofibers. rsc.org MD simulations can reveal the thermodynamic driving forces behind this self-assembly, such as the role of π-π stacking between the thiophene rings and the influence of the hexyl side chains on packing. nih.govmdpi.com Both all-atom and coarse-grained MD models are employed; all-atom models provide high detail, while coarse-grained models allow for the simulation of larger systems over longer timescales, which is often necessary to capture the full dynamics of polymer self-assembly. mdpi.comacs.org

Simulating Chain Conformation and Intermolecular Interactions

MD simulations offer a detailed view of the conformational behavior of individual P3HT chains and the nature of the interactions between them. mdpi.comacs.org The conformation of the polymer backbone, particularly the planarity of the thiophene rings, is directly linked to the electronic conjugation length, which is a key parameter for charge transport. acs.orgosti.gov

Simulations can track the distribution of dihedral angles between adjacent thiophene rings, revealing how factors like temperature and environment affect chain stiffness and planarity. acs.org For example, at lower temperatures or in poor solvents, P3HT chains tend to adopt more planar, rigid-rod-like conformations and can collapse into ordered structures like bundles or toroids. mdpi.com In contrast, at higher temperatures or in good solvents, the chains are more flexible and adopt more random coil-like conformations. acs.orgarxiv.org

Furthermore, MD simulations quantify the various non-covalent interactions that govern the self-assembly of P3HT. github.io These include:

π-π Interactions: The attractive stacking interactions between the electron-rich thiophene backbones are a primary driving force for aggregation and crystallization. nih.gov

Van der Waals Interactions: These forces, particularly between the hexyl side chains, play a crucial role in the inter-digitation and packing of the polymer chains, influencing the lamellar spacing in crystalline regions. nih.gov

Steric Hindrance: The bulky hexyl side chains impose steric constraints that influence the final packing structure. acs.org

By analyzing these interactions, MD simulations help build a bottom-up understanding of how molecular-level forces lead to the macroscopic morphology of P3HT films. mdpi.comacs.org

Predicting Supramolecular Lattice Parameters

A significant application of MD simulations is the prediction of the structural parameters of the crystalline phases of P3HT. nih.gov By simulating the self-assembly of multiple P3HT chains, it is possible to predict the geometry of the resulting supramolecular lattice. These simulations can start from a random arrangement of chains and, given sufficient simulation time, evolve towards a thermodynamically stable, ordered state that mimics the crystalline structure observed experimentally. nih.govmdpi.com

The key lattice parameters that can be predicted include:

a-axis: The inter-chain distance in the lamellar stacking direction, largely determined by the length of the interdigitating hexyl side chains.

b-axis: The π-π stacking distance between polymer backbones.

c-axis: The repeat distance along the polymer backbone.

MD simulations, especially when combined with quantum chemical calculations to refine the force field, can provide predictions for these parameters that are in good agreement with experimental data from techniques like X-ray diffraction. nih.govosti.gov For instance, simulations have successfully modeled the packing of P3HT chains and found that the most stable stacking structures correspond to those with favorable electronic properties, such as low effective hole mass in the stacking direction. nih.gov This predictive capability is invaluable for establishing structure-property relationships and for guiding the design of new materials with optimized packing for enhanced electronic performance.

| Property | Typical Simulation Finding | Relevance |

|---|---|---|

| Persistence Length | Found to be around 21 ± 0.4 Å at 700 K, increasing at lower temperatures. acs.org | Measures chain stiffness; a higher persistence length correlates with greater backbone planarity and conjugation. acs.org |

| Chain Conformation | Transitions from random coil at high temperatures to ordered bundles and toroids at lower temperatures. mdpi.com | The conformation in solution can act as a precursor to the final solid-state morphology. mdpi.com |

| π-π Stacking Distance | Simulations can predict the equilibrium distance between stacked backbones. | A crucial parameter for charge hopping; smaller distances generally lead to higher mobility. nih.gov |

| Lattice Parameters | MD can predict the unit cell dimensions of the crystalline phase. | Allows for direct comparison with experimental X-ray diffraction data to validate force fields and models. nih.gov |

Chemical Functionalization and Derivatization Strategies for Thiophene Based Systems

Post-Polymerization Modification of Poly(3-alkylthiophenes)

One powerful strategy for introducing functionality into poly(3-alkylthiophenes) is through the chemical modification of the polymer after it has been synthesized. cmu.edu This approach avoids potential complications where functional groups on the monomer might interfere with the polymerization reaction itself. A common method involves preparing a precursor polymer containing a reactive group that can be readily converted to other functionalities.

A prime example is the use of poly[3-(bromoalkyl)thiophene]s. cmu.edu By starting with a monomer like 3-(6-bromohexyl)thiophene (B3186595) and polymerizing it, a highly regioregular polymer is produced. The bromo group on the alkyl side chain then serves as a versatile handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (B81097) followed by reduction with lithium aluminum hydride (LAH) yields a primary amine functionality. Similarly, treatment with potassium thioacetate (B1230152) and subsequent reduction leads to a thiol group, while reaction with lithiated 2,4,4-trimethyloxazoline followed by acid hydrolysis produces a carboxylic acid. cmu.edu

This method effectively creates a library of functionalized polymers from a single parent polymer, as summarized in the table below.

| Precursor Polymer | Reagents | Resulting Functional Group | Reference |

| Poly(3-bromohexylthiophene) | 1. NaN₃, DMF 2. LiAlH₄ | Amine (-NH₂) | cmu.edu |

| Poly(3-bromohexylthiophene) | 1. KSAc 2. LiAlH₄ | Thiol (-SH) | cmu.edu |

| Poly(3-bromohexylthiophene) | 1. Lithiated 2,4,4-trimethyloxazoline 2. HCl (hydrolysis) | Carboxylic Acid (-COOH) | cmu.edu |

Another post-polymerization technique involves the partial deprotection of functional groups. For example, a polymer with methoxy-terminated side chains can be partially deprotected to yield a copolymer structure containing both hydroxyl and methoxy (B1213986) functionalized monomers. tubitak.gov.tr These modifications are crucial for tailoring properties such as solubility, sensor capabilities, and interfacial characteristics in electronic devices.

Side Chain Elaboration and Functional Group Incorporation

The properties of polythiophenes are heavily influenced by the nature of the alkyl side chains. While post-polymerization modification is effective, an alternative and widely used strategy is to synthesize the monomer with the desired functional group already incorporated before polymerization. cmu.edu This "pre-functionalization" approach ensures that every repeating unit in the polymer chain contains the intended functionality.

This method is particularly useful for incorporating groups that might not be easily introduced via post-polymerization reactions. For example, to create polymers for bioelectronic applications, thiophene (B33073) monomers with glycol side chains ending in a hydroxyl (-OH) group can be synthesized. acs.org This involves a multi-step synthesis where the hydroxyl group is initially protected, the thiophene ring is constructed and brominated, and the protecting group is removed before polymerization. acs.org The presence of these hydroxyl groups on the polymer film surface allows for further straightforward chemical modifications, such as silanization, without compromising the electronic performance of the device. acs.org

Alkoxy-substituted polythiophenes are another class of materials often prepared by this monomer-first approach. These polymers are known to exhibit desirable properties such as lower band gaps and highly stable conducting states. cmu.edu The synthesis of 2,5-dibromo-3-(alkylthio)thiophene monomers, for example, leads to poly[(3-alkylthio)thiophene]s (P3ATTs). These polymers, with sulfur atoms in their side chains, show an enhanced tendency for aggregation and more compact molecular packing compared to their standard P3AT counterparts. ntu.edu.tw

The two primary strategies for side-chain functionalization are summarized below.

| Strategy | Description | Example | Reference |

| Post-Polymerization Modification | A reactive group is introduced into the polymer side chain, which is later converted to the desired functionality. | Synthesizing poly(3-bromohexylthiophene) and subsequently converting the bromo group to an amine, thiol, or carboxylic acid. | cmu.edu |

| Monomer Pre-functionalization | The monomer is synthesized with the desired functional group already in place before polymerization. | Synthesizing a thiophene monomer with a hydroxyl-terminated glycol side chain for use in bioelectronics. | acs.org |

Backbone Functionalization for Modulating Electronic Properties

While side-chain modifications primarily influence physical properties like solubility and morphology, functionalizing the polythiophene backbone itself offers a direct route to modulating the polymer's intrinsic electronic properties. rsc.org This involves attaching electron-donating or electron-withdrawing groups directly to the thiophene rings, which alters the electronic structure, molecular planarity, and ultimately, the charge carrier mobility of the material. rsc.org

For instance, the introduction of electron-withdrawing groups, such as halogens, is a common strategy. The use of monomers like 2,5-Dibromo-3-chlorothiophene leads to polymers with a more electron-deficient backbone. ossila.com This can be beneficial for applications in non-fullerene polymer solar cells.

Conversely, attaching electron-donating groups can also significantly impact performance. A theoretical study on a model A–D–A (Acceptor–Donor–Acceptor) small molecule showed that functionalizing the backbone thiophenes with groups like methoxy (-OCH₃), hydroxyl (-OH), or amine (-NH₂) can alter electron and hole mobilities. rsc.org Notably, the study found that functionalizing the backbone with an oxygen-containing -OCH₃ group could be a promising way to improve electron mobility in A-D-A type acceptors. rsc.org

Another key aspect of backbone modification is the control of its curvature. The synthesis of polythiophenes containing benzodithiophene units with different linkage geometries results in polymers with varying degrees of curvature. Research has shown that increasing backbone curvature can lead to a larger optical band gap, likely due to a reduced effective conjugation length. acs.org However, an intermediate degree of curvature can yield the highest charge-carrier mobilities, representing a trade-off between improved solubility and molecular order in the solid state. acs.org

| Functional Group/Modification | Effect on Backbone | Impact on Electronic Properties | Reference |

| Chlorine (-Cl) | Electron-withdrawing | Creates an electron-deficient polymer, useful for tuning energy levels in solar cells. | ossila.com |

| Methoxy (-OCH₃) | Electron-donating | Can enhance electron mobility in certain molecular architectures. | rsc.org |

| Increased Curvature | Geometric alteration | Increases optical band gap; can optimize charge-carrier mobility by balancing solubility and order. | acs.org |

Copolymerization with Co-monomers for Tailored Properties

Copolymerization is a highly effective strategy for creating thiophene-based materials with precisely tailored properties that are often inaccessible with homopolymers. researchgate.net This technique involves polymerizing two or more different monomers, allowing the properties of the resulting copolymer to be tuned by adjusting the choice of co-monomers and their relative ratios. mdpi.com

A common approach is to create donor-acceptor (D-A) copolymers, which are fundamental to organic electronics. mdpi.com For example, 2,5-dibromo-3-alkylthiophene (the donor unit) can be copolymerized with an electron-accepting co-monomer. A series of copolymers containing a glycolated 1,4-dithienyl-2,3,5,6-tetrafluorophenylene unit (acceptor) copolymerized with thiophene have been synthesized, demonstrating stable redox properties and promising performance in organic electrochemical transistors (OECTs). nih.govnorthwestern.edu

Copolymerization can also be used to create block copolymers, where long sequences of one monomer are covalently linked to sequences of another. The synthesis of poly(3-hexylthiophene)-block-polystyrene (P3HT-b-PS) is a notable example. mdpi.com In thin films, this block copolymer structure promotes microphase separation, which can be used to control the morphology in blends with fullerene acceptors for organic solar cell applications. mdpi.com

Different co-monomers can be chosen to achieve specific outcomes:

Aniline (B41778): Copolymerizing thiophene with aniline can produce materials with enhanced electrical conductivity and distinct electrochromic properties. mdpi.comjept.de

p-Chloro benzaldehyde: This co-monomer can be used to create "push-pull" systems within the polymer, which are relevant for photonics. researchgate.net

Tetrafluorophenylene: Incorporating fluorinated units can modify the electronic properties and solid-state packing of the polymer. nih.govnorthwestern.edu

| Co-monomer | Resulting Copolymer Type | Targeted Properties/Applications | Reference |

| Tetrafluorophenylene derivatives | Donor-Acceptor Copolymer | Stable redox properties, organic electrochemical transistors (OECTs). | nih.govnorthwestern.edu |

| Polystyrene (PS) | Block Copolymer (P3HT-b-PS) | Controlled morphology for organic photovoltaics (OPVs). | mdpi.com |

| Aniline | Donor-Acceptor Copolymer | Enhanced electrical conductivity, electrochromics. | mdpi.comjept.de |

| p-Chloro benzaldehyde | "Push-Pull" Copolymer | Photonics applications. | researchgate.net |

Applications of Poly 3 Hexadecylthiophene in Advanced Organic Electronic Devices: Mechanistic Insights

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers. The performance of OFETs based on poly(3-alkylthiophene)s is intricately linked to the material's ability to transport charge carriers efficiently.

In a P3AT-based OFET, the active layer is typically a thin film of the polymer deposited on a dielectric substrate with source and drain electrodes. When a gate voltage is applied, charge carriers (holes in the case of p-type P3ATs) are induced at the interface between the semiconductor and the dielectric layer, forming a conductive channel. mdpi.com The transport of these charge carriers occurs predominantly within the first few molecular layers of the organic semiconductor at this interface. mdpi.com

The charge transport mechanism in these semi-crystalline polymers is generally described as a hopping process, where charges move between localized states associated with ordered crystalline domains. The efficiency of this transport is highly dependent on the molecular ordering and interconnectivity of these domains. In amorphous films of poly(3-alkylthiophene)s, it has been observed that the short axis of the thiophene (B33073) ring tends to orient parallel to the substrate, while the long axis along the polymer chain can be largely disordered. nih.gov The charge carrier mobility of polymer-based OFETs has seen significant improvement over the years, increasing from as low as 10⁻⁵ cm² V⁻¹ s⁻¹ to over 10 cm² V⁻¹ s⁻¹. acs.org

The interface between the organic semiconductor and the dielectric layer plays a critical role in the performance of an OFET. Modifying this interface can lead to substantial improvements in charge carrier mobility. One effective strategy is the introduction of an interfacial layer, such as virgin Graphene Oxide (GO). The presence of a GO monolayer on the SiO₂ dielectric surface has been shown to improve the drain current and field-effect mobility of P3HT-based OFETs. mdpi.com This enhancement is attributed to the formation of larger, more interconnected polymer grains on the GO surface, which is thought to result from the increased mobility of the P3HT segments during film formation. mdpi.com

The choice of the dielectric material itself is also crucial. Using polymer dielectrics like cross-linked poly(4-vinylphenol) (PVP) can lead to high-performance OFETs. For instance, P3HT-OFETs with thermally cured PVP gate dielectrics have demonstrated excellent carrier mobilities of approximately 0.1 cm²V⁻¹ s⁻¹. rsc.org Blending the active polymer with other materials can also enhance performance. For example, co-depositing P3HT with a small molecule like 5,5'-bis(4-n-hexylphenyl)-2,2'-bithiophene has been shown to enhance charge transport, achieving mobilities approaching 0.1 cm² V⁻¹ s⁻¹. rsc.org

| Interfacial Modification | Polymer | Resulting Mobility (cm²/Vs) | Reference |

| Graphene Oxide on SiO₂ | P3HT | Noticeably Improved | mdpi.com |

| Thermally Cured PVP Dielectric | P3HT | ~ 0.1 | rsc.org |

| Photo-Cured PVP Dielectric | P3HT | up to 0.06 | rsc.org |

| Blended with dH-PTTP | P3HT | approaching 0.1 | rsc.org |

This table is interactive. Click on the headers to sort.

The morphology of the semiconducting polymer film is a key determinant of OFET performance. Factors such as crystallinity, the size of crystalline domains, and the orientation of the polymer chains significantly influence charge transport. For poly(3-alkylthiophene)s, a more ordered, crystalline structure generally leads to higher charge carrier mobility. The length of the alkyl side chain influences the interchain packing and, consequently, the charge mobility. researchgate.net

The choice of solvent and processing conditions can be used to control the film morphology. For example, using high-boiling-point solvents for spin-coating P3HT films can lead to enhanced mobility. dtu.dk Solvents like 1,2,4-trichlorobenzene (B33124) have been shown to significantly improve field-effect mobilities up to 0.12 cm²/(V s) due to improved microcrystalline order. dtu.dk The molecular weight of the polymer also plays a role, with higher molecular weights sometimes leading to improved performance in annealed devices. nih.gov The morphology of blends, such as P3HT with insulating polylactic acid, can be controlled by the choice of solvent to induce network structures that provide efficient pathways for charge transport. researchgate.net

| Processing Parameter | Polymer System | Observed Effect on Morphology | Impact on Performance | Reference |

| High-Boiling-Point Solvent | P3HT | Improved microcrystalline order | Mobility up to 0.12 cm²/Vs | dtu.dk |

| Solvent for Blends | P3HT/PLA | Formation of nanowire network | Efficient charge transport pathway | researchgate.net |

| Addition of CNTs | P3HT | Disturbed molecular ordering | Increased mobility due to conducting bridges | psu.edu |

This table is interactive. Click on the headers to sort.

Organic Photovoltaics (OPVs)

Organic photovoltaics, or solar cells, offer the potential for low-cost, flexible, and large-area solar energy conversion. Poly(3-alkylthiophene)s, including poly(3-hexadecylthiophene), are widely used as the electron donor material in the active layer of OPVs.

The most common architecture for polymer-based solar cells is the bulk heterojunction (BHJ), where the electron donor (a P3AT) and an electron acceptor (often a fullerene derivative like PCBM or a non-fullerene acceptor) are blended together to form an interpenetrating network. nih.govmdpi.com This structure maximizes the interfacial area between the donor and acceptor materials, which is crucial for efficient charge separation. rsc.org The performance of these devices is highly sensitive to the morphology of the blend, including the domain sizes and the degree of phase separation. researchgate.net

The length of the alkyl side chain on the polythiophene backbone affects the miscibility with the acceptor and the resulting morphology. researchgate.net For instance, studies on poly(3-alkylthiophene)s with varying side-chain lengths (butyl, hexyl, and dodecyl) have shown that the photovoltaic performance is strongly influenced by the side group, which alters the morphology of the photoactive layer. researchgate.net The introduction of functional moieties into the side chains of P3ATs is another strategy to control the nanomorphology of the active layer blend. materials-science.info In hybrid solar cells, P3ATs can be blended with inorganic nanoparticles like TiO₂ as the acceptor. mdpi.com

| Acceptor Type | Donor Polymer | Key Morphological Feature | Power Conversion Efficiency (PCE) | Reference |

| Small Molecule (Y6-IO2F) | P3HT | Optimum crystallinity and miscibility | up to 10.5% | nih.gov |

| Fullerene (PC₇₁BM) | P3BT/P3HT block copolymer | Finer phase separation | up to 4.02% | rsc.org |

| Fullerene (PCBM) | P3BT | - | 2.4% (annealed) | nih.gov |

| Fullerene (PCBM) | P3HT | - | 3.6% (annealed) | nih.gov |

| Fullerene (PCBM) | P3OT | - | 1.5% (annealed) | nih.gov |

This table is interactive. Click on the headers to sort.

The process of generating electricity in an OPV begins with the absorption of a photon by the donor polymer, which creates a bound electron-hole pair known as an exciton (B1674681). For charge separation to occur, this exciton must diffuse to the donor-acceptor interface before it recombines. The exciton diffusion length in P3HT is typically in the range of 5 to 20 nm. researchgate.net Therefore, the domain sizes in the BHJ morphology must be comparable to this length to ensure that most excitons reach an interface.

Perovskite Solar Cells (PSCs)

Poly(3-hexadecylthiophene), a derivative of the monomer 2,5-Dibromo-3-hexadecylthiophene, has emerged as a significant material in the advancement of perovskite solar cells (PSCs). Its application primarily revolves around its function as a hole transport layer (HTL), contributing to both the efficiency and stability of these devices.

Hole Transport Layer (HTL) Functionality and Charge Extraction

Poly(3-hexylthiophene) (P3HT) serves as a crucial component in PSCs, where it functions as a hole transporting material (HTM). nih.gov The primary role of the HTL is to facilitate the efficient extraction of holes from the perovskite absorber layer to the anode while simultaneously blocking the passage of electrons. nih.gov The effectiveness of P3HT in this role is attributed to its favorable physical and electronic properties, including high hole mobility and good moisture resistance. nih.govresearchgate.net

The energy level alignment between the perovskite layer and the HTL is critical for efficient charge transfer. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) of the HTM should ideally be well-aligned with the valence band maximum (VBM) of the perovskite to ensure efficient hole extraction. researchgate.net P3HT-based HTLs have been shown to provide a suitable energy level matching for effective hole transport to the anode. researchgate.net Furthermore, the excellent transparency of the P3HT layer allows for efficient light harvesting by the perovskite layer. researchgate.net

Research has demonstrated that incorporating a P3HT layer in PSCs leads to a significant enhancement in power conversion efficiency (PCE), open-circuit voltage, and fill factor compared to devices without an HTL. researchgate.net Impedance spectroscopy measurements have revealed that the P3HT layer decreases the internal resistance within the solar cell, leading to improved electronic properties at the interface between the electron transporting layer (like TiO2) and the perovskite. researchgate.net This results in a longer electron lifetime and markedly enhanced charge collection efficiency in devices containing P3HT. researchgate.net

To further optimize the performance of P3HT as an HTL, various strategies have been employed, including doping. The addition of dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (TBP) to the P3HT layer can improve the power conversion efficiency of PSCs. rsc.orguniroma1.it For instance, doping with a combination of Li-salt and 4-tert-butylpyridine has been shown to increase the PCE of a P3HT-based PSC from 14.30% to 17.55%. rsc.org These dopants can enhance the crystallinity of the P3HT film and promote closer packing of the polymer chains, thereby improving hole transport. uniroma1.it

Table 1: Performance of Perovskite Solar Cells with and without P3HT HTL

| Device Structure | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Fill Factor (FF) | Reference |

|---|---|---|---|---|

| Without P3HT HTL | Lower | Lower | Lower | researchgate.net |

| With P3HT HTL | Substantially Increased | Increased | Increased | researchgate.net |

| Pristine P3HT-based device | 14.30% | - | - | rsc.org |

Interfacial Passivation and Stability Mechanisms

A significant challenge in the commercialization of PSCs is their long-term stability. rsc.org The interfaces within the solar cell, particularly at the perovskite surface, are prone to defects that can act as non-radiative recombination centers, limiting device performance and longevity. mdpi.comresearchgate.net Interfacial passivation is a key strategy to mitigate these issues. mdpi.com

P3HT plays a dual role in this context. Besides being an efficient HTL, it also contributes to the passivation of the perovskite layer. researchgate.net It has been shown that P3HT molecules can infiltrate the grain boundaries of the perovskite film, effectively filling pinholes and repairing interfacial defects. researchgate.net This passivation effect reduces trap-assisted recombination at the perovskite surface. fraunhofer.de The interaction between P3HT and uncoordinated lead ions (Pb2+) on the perovskite surface is believed to reduce the trap density and charge recombination at the interface. researchgate.net

The hydrophobic nature of P3HT offers an additional advantage by protecting the perovskite layer from moisture, a major factor in the degradation of PSCs. uniroma1.itresearchgate.net This enhanced hydrophobicity contributes to the improved long-term stability of the devices. researchgate.netfraunhofer.de In some cases, PSCs employing P3HT as the HTL have demonstrated stable performance even after a year of exposure to air. rsc.orgresearchgate.net

The formation of a gradient heterojunction structure, where P3HT is integrated with the perovskite layer, can create a rapid channel for hole migration and improve carrier extraction efficiency. researchgate.net This approach not only passivates interfacial traps but also enhances charge extraction, leading to PSCs with higher efficiency and stability. researchgate.net

Chemical and Biosensing Platforms

The unique electronic and optical properties of poly(3-hexylthiophene) (P3HT), a polymer synthesized from the monomer this compound, make it a promising material for the development of chemical and biosensing platforms. mdpi.comnih.gov

Molecular Recognition and Transduction Mechanisms

P3HT-based sensors typically operate as chemiresistors, where the adsorption of analyte molecules onto the surface of the P3HT film leads to a measurable change in its electrical resistance. mdpi.comnih.gov P3HT is a p-type organic semiconductor, and the interaction with analytes can modulate its conductivity. researchgate.net The sensing mechanism is primarily based on the electronic changes that occur in the thin polymer film upon gas adsorption. mdpi.comnih.gov

The molecular recognition process involves the interaction between the analyte and the P3HT polymer chains. For instance, in the detection of volatile organic compounds (VOCs), the analyte molecules can adsorb onto the surface of the P3HT nanofibers. nih.gov This adsorption event alters the local electronic environment of the polymer, which in turn affects the charge transport through the material, leading to a change in resistance that can be detected. nih.gov

The transduction of this chemical event into an electrical signal is a key feature of P3HT-based sensors. The high hole mobility of regioregular P3HT is a significant factor in its sensing capabilities. mdpi.comnih.gov Furthermore, the photoconductive nature of P3HT allows for the enhancement of its sensing properties through light activation. mdpi.comnih.gov By illuminating the P3HT film with light of specific wavelengths, the sensor's response to certain analytes can be significantly increased. nih.govresearchgate.net

Material Response to Analytes (e.g., nerve agent simulants)

P3HT has shown significant promise in the detection of specific analytes, including nerve agent simulants. mdpi.comnih.gov For example, regioregular poly(3-hexylthiophene) (RR-P3HT) has been successfully employed as a resistive sensor for the detection of dimethyl methylphosphonate (B1257008) (DMMP), a non-toxic simulant for the chemical warfare agent sarin. mdpi.comnih.gov

Studies have shown that RR-P3HT thin films are sensitive to trace amounts of DMMP vapor at room temperature. mdpi.com The sensor exhibits a fast response and recovery time, good repeatability, and short-term stability. mdpi.com Importantly, the material has demonstrated high selectivity for DMMP over other organic vapors such as acetone (B3395972) and methanol. mdpi.com The estimated limit of detection for DMMP using an RR-P3HT sensor has been reported to be as low as 1.1 ppm. mdpi.com

The sensing properties of P3HT towards DMMP can be further enhanced by light activation. nih.govresearchgate.net When the RR-P3HT film is exposed to light, particularly blue (475 nm) and yellow (575 nm) light, the sensor's response to DMMP vapors is considerably amplified. nih.govresearchgate.net This light-activated sensing mechanism opens up possibilities for developing more sensitive and selective chemical sensors. nih.gov

P3HT-based sensors have also been investigated for the detection of other analytes like ammonia (B1221849) and acetone. nih.govresearchgate.net For acetone detection, P3HT nanofiber-based sensors have shown a linear response in clinically relevant concentration ranges and excellent baseline recovery. nih.gov The hydrophobic nature of P3HT is advantageous as it minimizes interference from water vapor, a common issue in breath analysis applications. nih.gov

Table 2: Sensing Properties of RR-P3HT for DMMP Detection

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Analyte | Dimethyl methylphosphonate (DMMP) | Room Temperature | mdpi.com |

| Sensor Type | Resistive | - | mdpi.com |

| Limit of Detection | 1.1 ppm | - | mdpi.com |

| Selectivity | High against acetone and methanol | - | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dibromo-3-hexadecylthiophene, and how can purity be validated?

- Methodological Answer : The synthesis typically involves bromination of 3-hexadecylthiophene using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C). Post-synthesis, purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm bromine substitution at the 2,5-positions via characteristic shifts in -NMR (e.g., loss of α-proton signals) and -NMR (deshielding of thiophene carbons).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the expected mass-to-charge ratio.

- X-ray Diffraction (XRD) : For crystalline samples, analyze lattice parameters to confirm structural integrity.

Q. What key physicochemical properties make this compound relevant for electronic materials research?

- Methodological Answer : The compound’s utility stems from:

- Electron-Deficient Backbone : Bromine substituents enhance electron affinity, critical for n-type semiconductor applications.

- Alkyl Chain Effects : The C16 alkyl chain improves solubility in non-polar solvents (e.g., chloroform, toluene), enabling solution-processed thin-film fabrication.

- Optoelectronic Tuning : UV-Vis spectroscopy and cyclic voltammetry (CV) should be used to determine optical bandgap () and redox potentials, respectively.

- Validation : Compare experimental CV data with density functional theory (DFT) calculations to validate electronic structure predictions.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., unexpected FTIR peaks) for this compound?

- Methodological Answer : Contradictions often arise from residual solvents or side reactions. Systematic approaches include:

- Control Experiments : Re-run synthesis with rigorously dried solvents to rule out hydrolysis byproducts.

- Spectroscopic Deconvolution : Use Gaussian fitting for FTIR peaks to distinguish overlapping vibrations (e.g., C-Br stretching vs. alkyl chain modes).

- DFT Simulations : Compare experimental IR spectra with computational vibrational modes to identify anomalous signals.